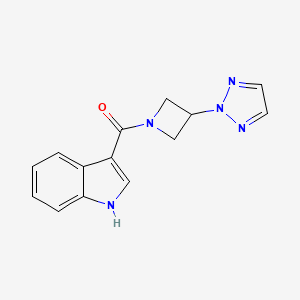
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C14H13N5O and its molecular weight is 267.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Indoles
are a class of compounds that are structurally similar to the compound . They are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Triazoles
, on the other hand, are another class of compounds that the compound belongs to . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
生物活性
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Characteristics
- Molecular Formula : C18H16N6O
- Molecular Weight : Approximately 344.36 g/mol
- Appearance : White to off-white solid
- Solubility : Moderate solubility in organic solvents
The structure consists of an azetidine ring linked to a triazole moiety and an indole group, which contributes to its diverse biological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, compounds containing indole and triazole moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways such as PI3K/AKT/mTOR .
Case Study: In vitro Antitumor Activity
A study investigating similar triazole-indole derivatives reported IC50 values indicating potent cytotoxic effects against several cancer cell lines. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that triazole derivatives can exhibit broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .
Table 1: Biological Activities of Related Compounds
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing therapeutics targeting inflammatory diseases .
Case Study: In vivo Anti-inflammatory Activity
In vivo studies on related compounds showed a significant reduction in edema in animal models when administered at specific dosages, supporting their potential use in treating inflammatory conditions .
Pharmacokinetics and Drug-Likeness
Evaluation of the pharmacokinetic properties is essential for assessing the viability of any new drug candidate. Studies have utilized computational tools to predict ADME (Absorption, Distribution, Metabolism, Excretion) parameters for this compound:
Table 2: Predicted ADME Properties
| Property | Value |
|---|---|
| Lipophilicity (LogP) | 3.5 |
| Bioavailability Score | Moderate |
| Toxicity Risk | Low |
These parameters indicate a favorable profile for further development into therapeutic agents.
属性
IUPAC Name |
1H-indol-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14(12-7-15-13-4-2-1-3-11(12)13)18-8-10(9-18)19-16-5-6-17-19/h1-7,10,15H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZFZOAAXTVFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)N4N=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














